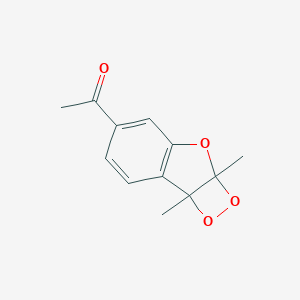
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone, also known as DBF, is a synthetic compound that belongs to the class of benzofurans. It has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is not fully understood. However, it has been proposed that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been suggested that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may act as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as SOD and CAT. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological effects have been well documented. However, there are also some limitations to its use. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications. Additionally, the effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone. One area of interest is the development of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone with other compounds, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenol with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to possess neuroprotective and anti-depressant effects, suggesting its potential application in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
130293-26-4 |
|---|---|
Produktname |
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone |
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-4-5-9-10(6-8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3 |
InChI-Schlüssel |
VYBFEOATQNOTCW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C |
Synonyme |
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)etha none |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



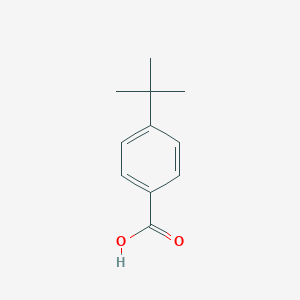
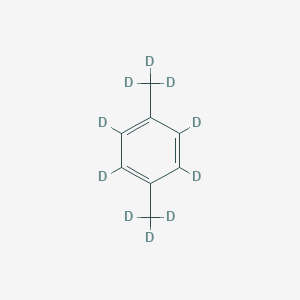
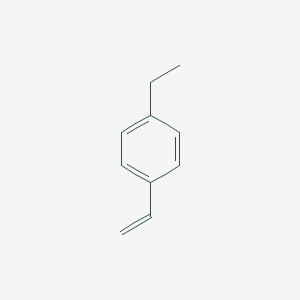
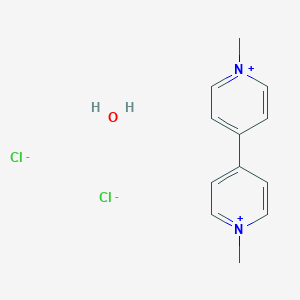
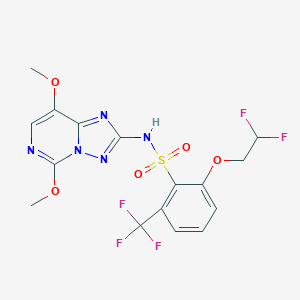
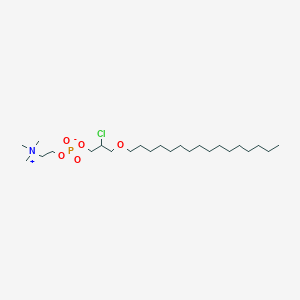
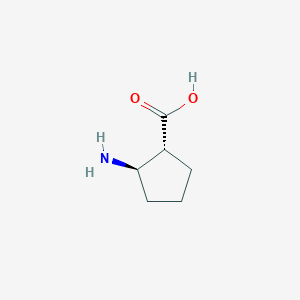
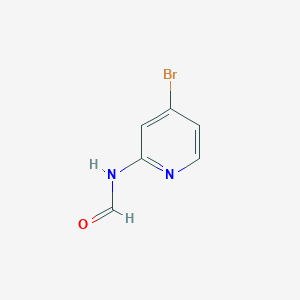
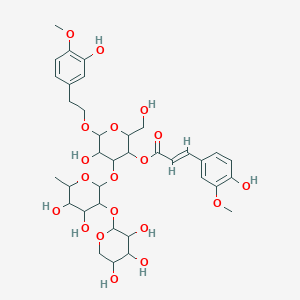
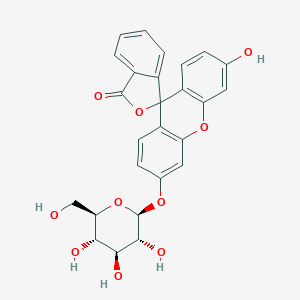
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
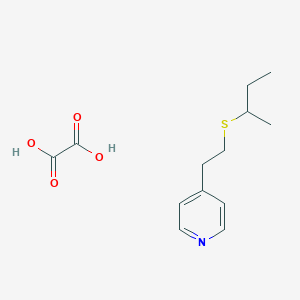
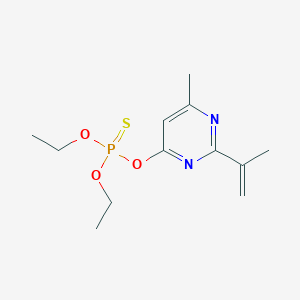
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)